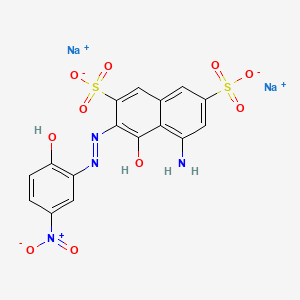
2-chloro-N',4-dihydroxybenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,4-dihydroxybenzene-1-carboximidamide (2-Cl-DHB-CI) is an organic compound that belongs to the family of imidamides. It has been widely studied in the past few decades due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry. This compound has been found to possess a wide range of properties, including a high degree of solubility in organic solvents, high stability at room temperature, and good reactivity towards various organic and inorganic substrates.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
A study by Yang and Wei (2001) detailed the synthesis of soluble alternating copoly(amide–imide)s starting from 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene, which involved the condensation of 4-t-butylcatechol and p-chloronitrobenzene. These polymers exhibit excellent solubility in amide-type solvents and form tough, transparent, and flexible films with high thermal stability (Yang & Wei, 2001).
Analytical and Biological Material Determination
Shormanov et al. (2016) developed an analytical method for the determination of 2-chloro-1,4-dihydroxybenzene in various biological materials using techniques like TLC, GC-MS, and UV-spectrophotometry. This method facilitates the extraction and accurate quantification of this compound from complex biological matrices (Shormanov et al., 2016).
Novel Carboximidamides for Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) explored the synthesis of novel carboximidamides derived from cyanamides linked with the pyrimidine moiety for anti-hyperglycemic evaluation. These compounds showed significant reduction in serum glucose levels and improved biomarkers of liver and kidney function, indicating potential as therapeutic agents against diabetes (Moustafa et al., 2021).
Radiolytic Degradation and Toxicity Studies
Trojanowicz et al. (2002) investigated the radiolytic degradation of 2,4-dichlorophenol, demonstrating stepwise dehalogenation through the formation of dihydroxybenzenes. This study highlights the implications for environmental remediation and the understanding of toxicity changes upon gamma irradiation (Trojanowicz et al., 2002).
Materials Science and Sensing Applications
Yu et al. (2010) reported the synthesis and self-assembly of a new hydrazide derivative capable of forming gels in apolar organic solvents. This material can sense positional isomers of dihydroxybenzenes by changing colors, indicating its potential in chemical sensing applications (Yu et al., 2010).
Propriétés
IUPAC Name |
2-chloro-N',4-dihydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBKTSQXUFLOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N',4-dihydroxybenzene-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)



![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B1459943.png)


![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)
![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)


